molecular formula C6H5Br2N B181072 2,5-Dibromoaniline CAS No. 3638-73-1

2,5-Dibromoaniline

Cat. No.: B181072
CAS No.: 3638-73-1
M. Wt: 250.92 g/mol
InChI Key: WRTAZRGRFBCKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromoaniline (CAS: 3638-73-1) is an aromatic amine derivative with two bromine substituents at the 2- and 5-positions of the benzene ring. Its molecular formula is C₆H₅Br₂N, and it has a molecular weight of 250.92 g/mol. This compound is widely utilized as a precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions) to construct complex molecules for pharmaceuticals, polymers, and optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromoaniline can be synthesized through the bromination of aniline. The process typically involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid or water. The reaction conditions, including temperature and the amount of bromine, are carefully controlled to ensure selective bromination at the 2nd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure uniform distribution of bromine. The product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Coupling Reactions: Diazonium salts are used in the presence of a base.

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitroanilines or nitrosoanilines.

    Coupling Products: Azo dyes.

Scientific Research Applications

Organic Synthesis

2,5-Dibromoaniline serves as a crucial intermediate in the synthesis of various compounds:

  • Synthesis of Tribromoanilines : It is used as a starting reagent in the synthesis of 2,4,5-tribromoaniline, which has applications in dye production and pharmaceuticals .
  • Regioselective Synthesis : The compound facilitates regioselective syntheses of other brominated anilines, enhancing the efficiency of chemical reactions .

Copolymerization

This compound is involved in the copolymerization process with aniline and other dibromoanilines. The reaction typically employs potassium dichromate (K₂Cr₂O₇) in sulfuric acid/acetonitrile media. This process leads to the formation of conductive polymers with varying electrical properties depending on the substitution pattern of the anilines used.

  • Electrical Conductivity : Research indicates that increasing the fraction of substituted aniline decreases the electrical conductivity of the resultant copolymer .

Interaction Studies

Due to its nucleophilic substitution capabilities, this compound is studied for its interactions with biological molecules:

  • Protein and Nucleic Acid Interactions : Its reactivity allows for potential applications in biochemical research focused on understanding molecular interactions within biological systems.
  • Toxicological Studies : Investigations into its environmental impact and bioaccumulation tendencies are crucial due to potential toxicity concerns associated with brominated compounds .

Case Study 1: Synthesis and Characterization of Polydibromoaniline

A study explored the synthesis of polydibromoaniline via copolymerization methods. The outcomes demonstrated that varying the ratios of this compound influenced both the structural properties and electrical characteristics of the resulting polymer. The findings highlighted its potential use in electronic materials .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental impact of this compound revealed its persistence in aquatic ecosystems. Toxicological assessments indicated significant bioaccumulation potential, necessitating further studies on its ecological effects and regulatory measures for safe handling .

Mechanism of Action

The mechanism of action of 2,5-dibromoaniline involves its interaction with various molecular targets. The bromine atoms and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

The reactivity and applications of 2,5-dibromoaniline differ significantly from its isomers (2,4-, 2,6-, and 3,5-dibromoaniline) and brominated aniline derivatives. Below is a detailed comparison based on physicochemical properties, synthetic utility, and reactivity.

Physical and Chemical Properties

Property This compound 2,6-Dibromoaniline 3,5-Dibromoaniline 2,4-Dibromoaniline
CAS Number 3638-73-1 608-30-0 626-40-4 615-57-6
Melting Point (°C) Not explicitly reported 80–82 97–99 (hydrochloride) Not reported
Molecular Weight 250.92 250.92 250.92 250.92
Reactivity Moderate electrophilicity Lower steric hindrance Higher symmetry Ortho/para-directing

Notes:

  • Steric Effects : The 2,6-isomer exhibits reduced steric hindrance compared to this compound, favoring certain coupling reactions .
  • Symmetry : 3,5-Dibromoaniline’s symmetrical structure enhances its utility in MOFs and NLO materials .

Reactivity in Key Reactions

(a) Reductive Debromination

However, catalytic metal ions (Pd²⁺, Ag⁺, Cu²⁺) enhance reactivity:

  • Pd²⁺/FHC : Achieves pseudo-first-order kinetics with complete debromination to aniline .
  • Ag⁺/FHC: Yields mixed products (bromoaniline and aniline) due to competitive hydrogenolysis . In contrast, 2,6-dibromoaniline’s debromination pathway remains unexplored in the provided literature.

(b) Electrophilic Substitution

In perfluoroalkylation reactions, this compound exhibits lower reactivity (15% yield) compared to electron-rich anilines like 2,3-dimethylaniline (35–79% yield). This is attributed to electron-withdrawing bromine groups deactivating the aromatic ring .

(c) Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: this compound reacts with boronic acids (e.g., 4-methoxycarbonylphenylboronic acid) to form aminotriphenylenedicarboxylic acid (NH₂-TPDC), a key intermediate in optoelectronic materials .
  • Buchwald-Hartwig Amination: Used to synthesize N,N-diphenylaminobenzene derivatives for chemical vapor deposition polymers .

Biological Activity

2,5-Dibromoaniline (DBA) is an aromatic amine that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This compound is characterized by the presence of two bromine atoms attached to the aniline ring, which significantly influences its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antibacterial, anticancer, and other pharmacological effects.

  • Chemical Formula : C6H4Br2N
  • Molecular Weight : 250.92 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water (approximately 0.0341 mg/ml) .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of DBA and its derivatives. For instance, resveratrol-Schiff base hybrids synthesized from DBA exhibited selective antibacterial activity against various pathogens, including Listeria monocytogenes, Staphylococcus aureus, and Pseudomonas aeruginosa. The activity was notably higher than that of chloramphenicol, with DBA derivatives showing 2.5 to 13.7 times more potency against L. monocytogenes .

Table 1: Antibacterial Activity of DBA Derivatives

CompoundTarget BacteriaPotency (relative to chloramphenicol)
Resveratrol-Schiff base hybridListeria monocytogenes2.5 - 13.7 times more potent
DBA derivativeStaphylococcus aureusNot specified
DBA derivativePseudomonas aeruginosaNot specified

Anticancer Activity

The anticancer properties of DBA have also been investigated. Studies suggest that compounds derived from DBA can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary data indicate that DBA derivatives may target key signaling pathways associated with cancer progression.

The mechanism by which DBA exerts its biological effects involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : DBA and its derivatives can induce oxidative stress in bacterial cells, leading to cell death.
  • Enzyme Inhibition : Some studies suggest that DBA may inhibit key enzymes involved in bacterial metabolism.
  • Antioxidant Activity : Compounds derived from DBA have shown potential antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

  • Synthesis and Evaluation of Schiff Base Derivatives
    A study synthesized various Schiff base derivatives from DBA and evaluated their antibacterial activities against clinical isolates. The results demonstrated significant antibacterial properties, particularly against Gram-positive bacteria .
  • Cross-Coupling Reactions
    Research on the site-selective cross-coupling reactions involving dibromoaniline derivatives showed promising results for synthesizing compounds with enhanced biological activities. These reactions are crucial for developing new therapeutic agents based on DBA .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing derivatives of 2,5-Dibromoaniline, and how can reaction conditions be optimized?

this compound serves as a precursor in synthesizing carbamates and polymeric materials. For example, it reacts with di-t-butyl dicarbonate in THF at 40°C for 5 hours to form butyl-N-(2,5-dibromophenyl) carbamate, a key intermediate in metal-organic framework (MOF) synthesis . In advanced polymer chemistry, Suzuki polycondensation with fluorene-based diboronate monomers produces aniline-fluorene copolymers, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions . Optimization involves adjusting stoichiometry, temperature, and catalyst loading.

Q. What safety protocols are critical when handling this compound in the lab?

this compound is incompatible with acids, oxidizing agents, and anhydrides. Safety measures include using fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers validate discrepancies in reported physical properties (e.g., melting points)?

Reported melting points vary: 51–53°C vs. 79–83°C . To resolve discrepancies, researchers should:

  • Cross-reference multiple sources (e.g., CAS registry data, peer-reviewed literature).
  • Perform differential scanning calorimetry (DSC) with pure samples.
  • Verify purity via HPLC or GC-MS to rule out impurities affecting thermal behavior.

Advanced Research Questions

Q. How does this compound contribute to the development of functional materials like MOFs or conductive polymers?

In MOF synthesis, this compound derivatives act as linkers to create porous structures for CO₂ capture . For conductive polymers, its bromine substituents enable regioselective cross-coupling (e.g., with ethynyl groups) to form π-conjugated systems with solvatochromic properties, useful in optoelectronics .

Q. Why do perfluoroalkylation reactions involving this compound yield low product amounts, and how can this be addressed?

In perfluoroalkylation, steric hindrance from bromine substituents and electron-withdrawing effects reduce reactivity, leading to yields as low as 15% . Strategies to improve yields include:

  • Using bulky initiators (e.g., [(TMEDA)I·I₃]) to enhance selectivity.
  • Optimizing solvent polarity (e.g., DMF or THF) and reaction time.
  • Introducing directing groups (e.g., methoxy) to stabilize intermediates.

Q. What catalytic systems effectively degrade this compound in environmental remediation studies?

Ferrous hydroxy complexes (FeOH) and Pd-based nanocatalysts facilitate reductive debromination. For example, FeOH with Cu²⁺/Ag⁺ co-catalysts achieves >90% debromination of this compound in aqueous systems under anaerobic conditions . Pd-on-magnetite catalysts show high activity for hydrodechlorination, relevant for halogenated pollutant treatment.

Q. How does the regioselectivity of this compound in substitution reactions influence synthetic outcomes?

Bromine substituents direct electrophilic substitution to the para position. In Sandmeyer reactions, diazotization followed by iodination yields 2,5-dibromoiodobenzene, which undergoes Sonogashira coupling with alkynes to form ethynylarenes for optoelectronic materials . Steric effects may favor meta substitution in bulky systems, requiring DFT calculations to predict reactivity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting literature data on this compound’s melting point?

The conflicting melting points (51–53°C vs. 79–83°C ) may arise from:

  • Purity differences : Commercial samples (e.g., 95% vs. 99%) may contain isomers (e.g., 3,5-Dibromoaniline) or residual solvents.
  • Measurement methods : DSC vs. traditional capillary methods can yield variations.
  • Polymorphism : Crystalline vs. amorphous forms affect thermal properties.
    Resolution requires repeating synthesis, rigorously purifying samples (e.g., column chromatography), and validating with modern analytical tools.

Properties

IUPAC Name

2,5-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTAZRGRFBCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189908
Record name 2,5-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3638-73-1
Record name 2,5-Dibromoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3638-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3638-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dibromoaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54DZ85Z8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromoaniline
Reactant of Route 2
2,5-Dibromoaniline
Reactant of Route 3
Reactant of Route 3
2,5-Dibromoaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dibromoaniline
Reactant of Route 5
Reactant of Route 5
2,5-Dibromoaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dibromoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.